molecular formula C18H18O4 B089603 Dibenzyl succinate CAS No. 103-43-5

Dibenzyl succinate

Cat. No. B089603
CAS RN: 103-43-5
M. Wt: 298.3 g/mol
InChI Key: ODBOBZHTGBGYCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to dibenzyl succinate often involves catalytic processes or specific reactions that could be applicable to dibenzyl succinate as well. For instance, the enzymatic synthesis of bio-based copolyesters from poly(butylene succinate) indicates the potential for using biocatalysts in synthesizing succinate derivatives, suggesting a route that might be adapted for dibenzyl succinate (Debuissy, Pollet, & Avérous, 2016). Another example is the synthesis of trans-3,4-dibenzyl-2-oxo-tetrahydrofuran via the Stobbe condensation, a method that could potentially be applied to the synthesis of dibenzyl succinate with appropriate modifications (Jack & Orubite, 2012).

Molecular Structure Analysis

Although specific details on the molecular structure of dibenzyl succinate are not provided, studies on similar compounds can offer insights. For example, the structure analysis of various succinic acid derivatives and their chemical properties can provide a foundation for understanding the molecular characteristics of dibenzyl succinate. Techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly used for structural characterization (Ghashang, Mansoor, & Aswin, 2017).

Chemical Reactions and Properties

The chemical reactivity of dibenzyl succinate would likely mirror that of other succinate derivatives, characterized by reactions at the ester groups or through the benzyl components. Studies on similar compounds, such as the enzymatic synthesis of vitamin E succinate, highlight how ester functionalities in succinate derivatives can be modified using catalysts, suggesting similar possibilities for dibenzyl succinate (Yin, Zhang, & Gao, 2011).

Scientific Research Applications

  • Dibenzyl succinate has been utilized in the development of prodrug derivatives of pilocarpine, which are synthesized through esterification methods and identified using techniques such as liquid chromatography and mass spectrometry (Järvinen et al., 1992).

  • It has been involved in studies related to the psychopharmacologic activity of loxapine succinate, a tricyclic dibenzoxapine derivative, especially in the context of mixed anxiety and depression treatment (Brauzer et al., 1974).

  • Succinate dehydrogenase inhibitors (SDHIs), which include Dibenzyl succinate, have been used as fungicides to control plant diseases caused by phytopathogenic fungi. They have shown effectiveness against various fungi such as Sclerotinia sclerotiorum and Botrytis cinerea (Wang et al., 2016).

  • In cancer research, Dibenzyl succinate (as vitamin E succinate) has been investigated for its potential to induce differentiation in melanoma cells and inhibit their growth, which might offer new avenues for cancer therapy (Prasad, 1989).

  • Dibenzyl succinate has been examined in the context of psychopathologic syndromes, particularly in relation to the therapeutic use of sympatholytic drugs (Rockwell, 1948).

  • The role of succinate in metabolism, inflammation, and cancer has been studied, particularly focusing on its accumulation in various malignancies and its potential as a target for anticancer therapy (Zhao et al., 2017).

Safety And Hazards

When handling Dibenzyl succinate, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation, and avoid dust formation . It should not be released into the environment .

properties

IUPAC Name

dibenzyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBOBZHTGBGYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074434
Record name Butanedioic acid, bis(phenylmethyl) ester
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Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl succinate

CAS RN

103-43-5
Record name Dibenzyl succinate
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Record name Dibenzyl succinate
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Record name DIBENZYL SUCCINATE
Source DTP/NCI
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Record name Butanedioic acid, bis(phenylmethyl) ester
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Record name Dibenzyl succinate
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Record name DIBENZYL SUCCINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
JW Howard - Journal of the American Chemical Society, 1922 - ACS Publications
… Bye4 has made a special clinical study of dibenzyl succinate … of benzyl esters, including dibenzyl succinate in dil. alcoholic … whether the hydrolysis of dibenzyl succinate in the intestinal …
Number of citations: 4 pubs.acs.org
HL Smith, ES Brown, JD Smith, J Andrako - Journal of Pharmaceutical …, 1965 - Elsevier
… The rate of hydrogenolysis of dibenzyl succinate was found to be significantly different when compared to the rates of these other substances. Dibenzyl succinate, being devoid of a …
Number of citations: 17 www.sciencedirect.com
AH Hofberg Jr, LC Heinrichs… - Journal of the Association …, 1975 - academic.oup.com
… The samples were dissolved in acetone containing dibenzyl succinate as an internal standard and chromatographed on Carbowax 20M, using a flame ionization detector. Analyses of 4 …
Number of citations: 2 academic.oup.com
JR Watson, RC Lawrence - Journal of Chromatography A, 1975 - Elsevier
… Under the experimental conditions, each of the silylated amino acids investigated gave one sharp peak as did the dibenzyl succinate (Fig. IA-G), which as an inert ester is not subject to …
Number of citations: 25 www.sciencedirect.com
PD Bland… - Journal of the …, 1984 - academic.oup.com
… in CH2C12 contg dibenzyl succinate as internal std, and 1 uL is injected into GC flame ionization detector. Peak areas are measured for fluazifop-butyl and dibenzyl succinate and …
Number of citations: 5 academic.oup.com
JR Watson, RC Lawrence - Journal of Pharmaceutical Sciences, 1977 - Wiley Online Library
… Quantitation of the flameionization detector signal is achieved relative to the dibenzyl succinate internal standard by an electronic integrator. The results obtained by applying the …
Number of citations: 35 onlinelibrary.wiley.com
J Callaway Jr - Journal of Association of Official Agricultural …, 1934 - academic.oup.com
… Sample B consisted of a mixture of dibenzyl succinate, starch, and talc. The dibenzyl succinate contained only about 1 per cent of moisture. It was otherwise assumed to be pure, …
Number of citations: 0 academic.oup.com
SL Diack, HB Lewis - Journal of Biological Chemistry, 1928 - Elsevier
… The following experiments have therefore been undertaken to study the rates of hydrolysis of two typical benzyl esters, dibenzyl succinate and sodium benzyl succinate, by determina…
Number of citations: 21 www.sciencedirect.com
L Jaitz, B Mueller, G Koellensperger, D Huber… - Analytical and …, 2011 - Springer
… 1 Dibenzyl malate, 2 dibenzyl oxalate, 3 dibenzyl malonate, 4 dibenzyl succinate, 5 dibenzyl … malonate, 4 dibenzyl succinate, 5 dibenzyl fumarate, 6 tribenzyl citrate, 7 tribenzyl aconitate …
Number of citations: 80 link.springer.com
TS Harding - Journal of the American Chemical Society, 1922 - ACS Publications
… The lipase of the pancreas will hydrolyze dibenzyl succinate only to monobenzyl succinate. …
Number of citations: 6 pubs.acs.org

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